1-氨基-2-茚醇

概述

描述

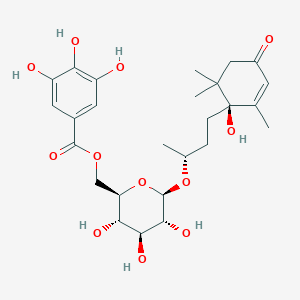

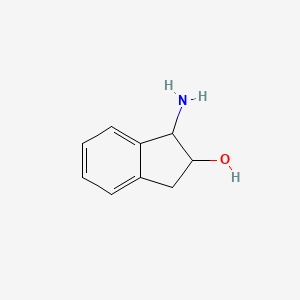

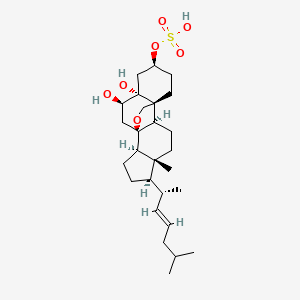

1-Amino-2-indanol is a significant compound in organic chemistry, known for its rigid cyclic structure. This compound is widely used as a building block in various ligands, catalysts, and chiral auxiliaries. It plays a crucial role in asymmetric catalysis and has been incorporated into numerous bioactive structures .

科学研究应用

1-Amino-2-indanol has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in asymmetric catalysis, particularly in the formation of BOX and PyBOX ligands.

Medicine: It is a key component in drugs like Indinavir sulfate (Crixivan®) for the treatment of AIDS.

Industry: Used in the synthesis of various chiral auxiliaries and catalysts for industrial processes.

作用机制

Target of Action

1-Amino-2-indanol is an important building block in many areas of chemistry . It is used as a skeleton in many ligands, catalysts, and chiral auxiliaries . It has been incorporated in numerous bioactive structures .

Mode of Action

1-Amino-2-indanol plays a central role in organic synthesis as a ligand or chiral auxiliary due to its rigid cyclic skeleton . This structure is the key moiety of BOX and PyBOX ligands widely used in asymmetric catalysis . Notably, oxazaborilidine catalysts derived from cis-1-amino-2-indanol are often more efficient than other chiral 1-amino-2-alcohol structures in the enantioselective reduction in carbonyl compounds .

Biochemical Pathways

In addition, cis-1-amino-2-indanol is an important derivative when used as a chiral auxiliary in several asymmetric transformations, such as diastereoselective enolate alkylation or diastereoselective reduction . This compound, like other chiral amines, also has applications in the resolution of racemic carboxylic acid bearing a chiral carbon at position α .

Pharmacokinetics

It is known that the compound’s adme properties can impact its bioavailability .

Result of Action

1-Amino-2-indanol is also an interesting substructure for drug design. It is present in Indinavir sulfate (Crixivan®), an HIV protease inhibitor for the treatment of acquired immunodeficiency syndrome (AIDS) developed by Merck , or in KNI-10006 for anti-malarial treatment .

生化分析

Biochemical Properties

1-Amino-2-indanol plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is commonly used as a ligand in asymmetric catalysis, particularly in the formation of oxazaborolidine catalysts, which are highly efficient in the enantioselective reduction of carbonyl compounds . Additionally, 1-Amino-2-indanol is involved in the resolution of racemic carboxylic acids, where it forms diastereomeric salts that can be separated to yield enantiomerically pure products .

Cellular Effects

1-Amino-2-indanol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been incorporated into bioactive structures such as Indinavir sulfate, an HIV protease inhibitor, which affects viral replication in infected cells . The compound’s interaction with cellular proteins can modulate gene expression and alter metabolic pathways, leading to changes in cellular function .

Molecular Mechanism

At the molecular level, 1-Amino-2-indanol exerts its effects through binding interactions with biomolecules. It acts as a chiral auxiliary in asymmetric transformations, facilitating the formation of specific stereoisomers . The compound can also inhibit or activate enzymes by binding to their active sites, thereby influencing biochemical pathways . For example, in the synthesis of HIV protease inhibitors, 1-Amino-2-indanol is a key component that enhances the drug’s efficacy by ensuring the correct stereochemistry .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Amino-2-indanol can change over time due to its stability and degradation. The compound is generally stable under standard conditions, but its long-term effects on cellular function can vary depending on the experimental setup . In vitro and in vivo studies have shown that 1-Amino-2-indanol maintains its activity over extended periods, although degradation products may form under certain conditions .

Dosage Effects in Animal Models

The effects of 1-Amino-2-indanol in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and exhibits its intended biochemical effects . At high doses, toxic or adverse effects may occur, including alterations in metabolic pathways and cellular toxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes at higher concentrations .

Metabolic Pathways

1-Amino-2-indanol is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound can undergo enzymatic resolution, where specific enzymes selectively convert one enantiomer, leading to the production of enantiomerically pure compounds . This process is crucial in the synthesis of chiral drugs and other bioactive molecules .

Transport and Distribution

Within cells and tissues, 1-Amino-2-indanol is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution can affect its biochemical activity and overall efficacy in therapeutic applications .

Subcellular Localization

1-Amino-2-indanol’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function, as it may interact with different biomolecules depending on its cellular environment . Understanding the subcellular distribution of 1-Amino-2-indanol is essential for optimizing its use in biochemical and therapeutic applications .

准备方法

The synthesis of 1-amino-2-indanol involves several strategies to ensure cis-selectivity and enantioselectivity. Some common synthetic routes include:

Ritter Reaction: This method involves the reaction of nitriles with alcohols in the presence of strong acids to form amides, which are then hydrolyzed to yield 1-amino-2-indanol.

Intramolecular Cyclization: This approach involves the cyclization of appropriate precursors to form the indanol ring structure.

Enzymatic Resolution: This method uses enzymes to selectively react with one enantiomer of a racemic mixture, leaving the desired enantiomer.

Chemical Resolution: This involves the separation of enantiomers using chiral resolving agents.

Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity while minimizing costs and environmental impact.

化学反应分析

1-Amino-2-indanol undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the ketone or aldehyde back to the alcohol form.

Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Cyclization: Formation of cyclic structures, such as oxazolidines, from 1-amino-2-indanol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed from these reactions include oxazolidines and other heterocyclic compounds .

相似化合物的比较

1-Amino-2-indanol is unique due to its rigid cyclic structure and high enantioselectivity. Similar compounds include:

1-Amino-2-propanol: A simpler structure with similar functional groups but lacking the cyclic rigidity.

2-Amino-1-indanol: An isomer with the amino and hydroxyl groups in different positions, affecting its reactivity and applications.

1-Amino-2-naphthol: A larger aromatic system with different electronic properties.

These compounds share some reactivity but differ in their structural rigidity and specific applications .

属性

IUPAC Name |

1-amino-2,3-dihydro-1H-inden-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h1-4,8-9,11H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPKSXMQWBYUOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60869736 | |

| Record name | 1-Amino-2,3-dihydro-1H-inden-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74165-73-4 | |

| Record name | 1-Amino-2-indanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74165-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Yes, several studies utilize spectroscopic techniques to characterize 1-amino-2-indanol and its interactions. For example, infrared (IR) absorption and vibrational circular dichroism (VCD) spectroscopy were used to study the hydrogen bonding behavior of (1S,2R)-(-)-cis-1-amino-2-indanol in solutions. [] This study revealed that the molecule forms both intramolecular and intermolecular hydrogen bonds, influencing its overall conformation and interactions.

A: No, the different stereoisomers of 1-amino-2-indanol often exhibit distinct properties and applications. For instance, (1S,2R)-1-amino-2-indanol is a key component in the synthesis of Indinavir, an HIV protease inhibitor. [, ] This highlights the importance of stereochemical control in synthetic methodologies employing 1-amino-2-indanol.

- Asymmetric Reduction: It acts as a chiral ligand in ruthenium-catalyzed transfer hydrogenation reactions, facilitating the enantioselective synthesis of aryl alcohols. [] Notably, a trend observed in these reactions reveals that substrates bearing electron-withdrawing groups lead to higher enantiomeric excesses compared to those with electron-donating groups.

- Aldol Reactions: (1S,2R)-cis-1-amino-2-indanol can be transformed into effective chiral auxiliaries, such as oxazolidinones, employed in diastereoselective aldol reactions. [, ] These reactions facilitate the formation of enantioenriched anti-aldol products.

- Oxazaborolidine Catalyst: This compound can be utilized in the in situ synthesis of chiral oxazaborolidine catalysts, which find application in the enantioselective reduction of prochiral ketones to their corresponding alcohols. []

ANone: 1-amino-2-indanol, particularly its (1S,2R)-cis enantiomer, serves as a crucial building block in asymmetric synthesis. It is frequently employed as a chiral auxiliary or ligand in various reactions, including:

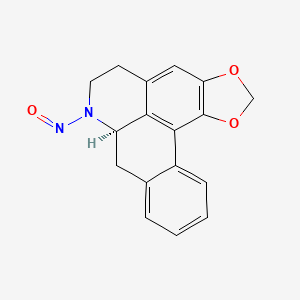

A: Yes, derivatives of 1-amino-2-indanol have shown promising catalytic properties. For instance, tridentate Schiff base chromium(III) complexes, derived from 1-amino-2-indanol, effectively catalyze the enantioselective ring opening of meso aziridines with trimethylsilyl azide (TMSN3). []

A: Yes, chiral bisoxazoline ligands, synthesized from (1R,2S)-(+)-cis-1-amino-2-indanol, have proven valuable in asymmetric catalysis. [] These ligands are particularly effective in enantioselective 1,3-dipolar cycloaddition reactions of nitrile imines with α-substituted and α,β-disubstituted α,β-unsaturated carbonyl compounds. [] This reaction provides a route to chiral dihydropyrazoles with high enantioselectivity.

A: Absolutely, computational methods, including density functional theory (DFT) calculations, are extensively utilized to investigate 1-amino-2-indanol. One study employed DFT calculations within the framework of the cluster-in-the-liquid model to simulate the IR and VCD spectra of (1S,2R)-(-)-cis-1-amino-2-indanol in solution. [] This study provided valuable insights into the molecule's conformational preferences and interactions with solvent molecules.

A: Yes, DFT calculations have been instrumental in understanding the mechanism and stereoselectivity of reactions catalyzed by 1-amino-2-indanol derivatives. For example, in the asymmetric Petasis reaction utilizing (1S,2R)-1-amino-2-indanol, DFT calculations shed light on the favored nucleophilic attack trajectory and the role of the chiral auxiliary in controlling stereochemistry. []

A: Yes, certain microorganisms demonstrate the ability to biotransform indene into valuable chiral compounds, including cis-(1S,2R)-indandiol, a precursor to cis-1-amino-2-indanol. This bioconversion has been successfully achieved using strains of Rhodococcus, Pseudomonas putida, and Escherichia coli. [] Interestingly, Gram-negative bacteria, such as P. putida and E. coli, exhibit higher tolerance to indene and its biotransformation products compared to Gram-positive Rhodococcus strains.

A: Yes, 1-amino-2-indanol has demonstrated the ability to form organized supramolecular structures. In one study, a chiral supramolecular organic fluorophore with a 2D layered network structure was created by combining 1-amino-2-indanol with 2-anthracenecarboxylic acid. [] Remarkably, this chiral fluorophore exhibits circularly polarized luminescence (CPL) in the solid state without fluorescence quenching, highlighting its potential in materials science.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-[(E)-3-oxo-3-(pyridin-3-ylmethylamino)prop-1-enyl]phenoxy]acetic acid](/img/structure/B1258255.png)

![Calcium;7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B1258265.png)

![3-[(Carboxycarbonyl)amino]benzoic acid](/img/structure/B1258272.png)